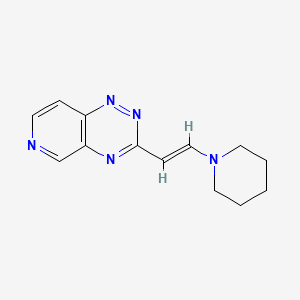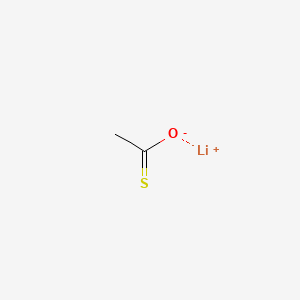
Barium divalerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium divalerate is a chemical compound composed of barium and valeric acid It is a type of barium salt where two valerate ions are bonded to a single barium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Barium divalerate can be synthesized through a reaction between barium hydroxide and valeric acid. The reaction typically occurs in an aqueous medium, where barium hydroxide is dissolved in water and then reacted with valeric acid. The reaction can be represented as follows:
Ba(OH)2+2C5H9COOH→Ba(C5H9COO)2+2H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more concentrated solutions and controlled reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous stirring to facilitate the complete reaction of the reactants.
Analyse Des Réactions Chimiques
Types of Reactions
Barium divalerate undergoes several types of chemical reactions, including:
Precipitation Reactions: When mixed with solutions containing sulfate ions, this compound can form a precipitate of barium sulfate.
Substitution Reactions: this compound can react with other carboxylic acids to form different barium salts.
Common Reagents and Conditions
Oxidizing Agents: this compound can react with strong oxidizing agents, leading to the oxidation of the valerate ions.
Reducing Agents: It can also undergo reduction reactions under specific conditions.
Major Products Formed
Barium Sulfate: Formed during precipitation reactions with sulfate-containing compounds.
Other Barium Salts: Formed during substitution reactions with different carboxylic acids.
Applications De Recherche Scientifique
Barium divalerate has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems, particularly in the context of barium’s role in biological processes.
Medicine: Investigated for its potential use in medical imaging and diagnostic procedures due to barium’s radiopaque properties.
Industry: Utilized in the production of specialized materials and as an additive in certain industrial processes.
Mécanisme D'action
The mechanism of action of barium divalerate involves the interaction of barium ions with various molecular targets. Barium ions can interfere with biological processes by blocking potassium channels, which affects muscle contraction and nerve transmission. In industrial applications, the mechanism of action is often related to the chemical reactivity of barium ions with other compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Barium Acetate: Similar in structure but with acetate ions instead of valerate ions.
Barium Propionate: Contains propionate ions instead of valerate ions.
Barium Butyrate: Contains butyrate ions instead of valerate ions.
Uniqueness
Barium divalerate is unique due to the specific properties imparted by the valerate ions
Propriétés
Numéro CAS |
24557-04-8 |
|---|---|
Formule moléculaire |
C10H18BaO4 |
Poids moléculaire |
339.57 g/mol |
Nom IUPAC |
barium(2+);pentanoate |
InChI |
InChI=1S/2C5H10O2.Ba/c2*1-2-3-4-5(6)7;/h2*2-4H2,1H3,(H,6,7);/q;;+2/p-2 |
Clé InChI |
OZOJSEUUJMZMCQ-UHFFFAOYSA-L |
SMILES canonique |
CCCCC(=O)[O-].CCCCC(=O)[O-].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


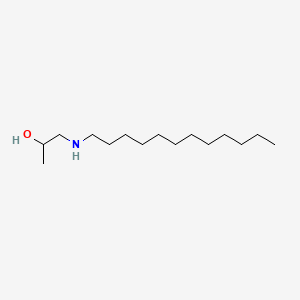
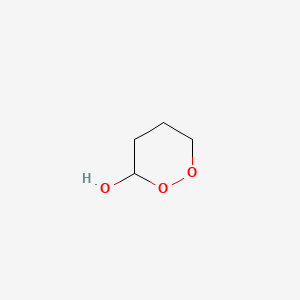
![3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione](/img/structure/B12646126.png)
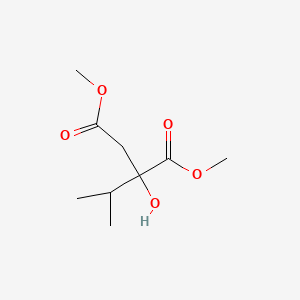

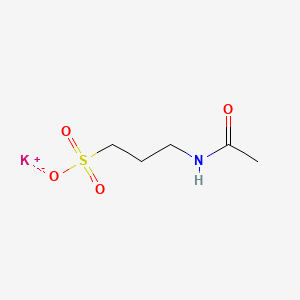
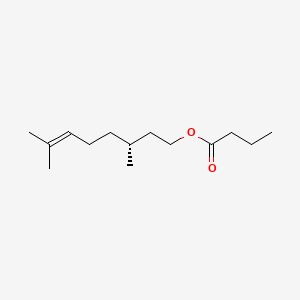

![methyl 2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B12646161.png)
